N-(1,3-BENZOTHIAZOL-2-YL)-N'-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-N’-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are privileged bicyclic heterocyclic moieties present in a wide variety of synthetic and natural products. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N’-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
N-(1,3-BENZOTHIAZOL-2-YL)-N’-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Coupling Reactions: The compound can participate in coupling reactions, forming new C-C or C-N bonds.
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-N’-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N’-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-N’-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)-arylamides: Known for their antibacterial properties.
2-arylbenzothiazoles: Widely studied for their pharmacological activities.
Benzothiazole-based anti-tubercular compounds: Investigated for their efficacy against tuberculosis.
These comparisons highlight the unique structural features and biological activities of N-(1,3-BENZOTHIAZOL-2-YL)-N’-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N'-(cyclopropanecarbonyl)cyclopropanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-13(9-5-6-9)17-18(14(20)10-7-8-10)15-16-11-3-1-2-4-12(11)21-15/h1-4,9-10H,5-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOKGMPKKZAOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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